molecular formula C7H9N3O B13108055 2-Cyclopropyloxazole-4-carboximidamide

2-Cyclopropyloxazole-4-carboximidamide

Cat. No.: B13108055
M. Wt: 151.17 g/mol
InChI Key: KDJTWIYOWOHRHB-UHFFFAOYSA-N
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Description

2-Cyclopropyloxazole-4-carboximidamide is a heterocyclic compound that features an oxazole ring fused with a cyclopropyl group and a carboximidamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyloxazole-4-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with oxazole-4-carboxylic acid derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyloxazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboximidamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the carboximidamide group.

Scientific Research Applications

2-Cyclopropyloxazole-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyloxazole-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1,3-oxazole-4-carboxamide
  • Furan carboxamides
  • Aryl carboximidamides

Uniqueness

2-Cyclopropyloxazole-4-carboximidamide is unique due to its specific structural features, such as the cyclopropyl group and the oxazole ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, which can be leveraged for specific research and industrial purposes.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2-cyclopropyl-1,3-oxazole-4-carboximidamide

InChI

InChI=1S/C7H9N3O/c8-6(9)5-3-11-7(10-5)4-1-2-4/h3-4H,1-2H2,(H3,8,9)

InChI Key

KDJTWIYOWOHRHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CO2)C(=N)N

Origin of Product

United States

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